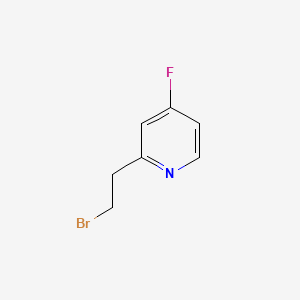
1-(2,4,6-Triisopropylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Triisopropylphenyl)ethanol is an organic compound with the molecular formula C17H28O. It is characterized by the presence of a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions, and an ethanol group attached to the phenyl ring. This compound is known for its chiral properties and is used in various chemical applications, particularly in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Triisopropylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,6-Triisopropylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the compound can be produced using catalytic hydrogenation of the corresponding ketone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and yields high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4,6-Triisopropylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,6-Triisopropylphenyl)ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1-(2,4,6-Triisopropylphenyl)ethanone.
Reduction: 1-(2,4,6-Triisopropylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4,6-Triisopropylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Triisopropylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways. For example, in asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by controlling the stereochemistry of the reaction .
Comparaison Avec Des Composés Similaires
- 1-(2,4,6-Triisopropylphenyl)ethanone
- 1-(2,4,6-Triisopropylphenyl)ethane
- 1-(2,4,6-Triisopropylphenyl)methanol
Comparison: 1-(2,4,6-Triisopropylphenyl)ethanol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and chiral properties. Compared to 1-(2,4,6-Triisopropylphenyl)ethanone, it is less prone to oxidation but can be easily converted to other derivatives through substitution reactions. Its chiral nature makes it more valuable in asymmetric synthesis compared to its non-chiral analogs .
Propriétés
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)

![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)

![3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine](/img/structure/B15157047.png)


![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)



